6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
“6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C18H17N3O3 . It has an average mass of 323.346 Da and a monoisotopic mass of 323.126984 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . This core is embellished with a cyclopropyl group, a 4-methoxyphenyl group, and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been studied for their diverse pharmacological activities .Scientific Research Applications
Environmental Exposure and Health Effects
Research has been conducted on the exposure of children to organophosphorus (OP) and pyrethroid (PYR) pesticides, highlighting the importance of understanding chemical exposure in different populations. For example, a study conducted in South Australia investigated the environmental exposure of preschool children to OPs and PYRs, identifying widespread chronic exposure and noting differences in exposure risks based on residential proximity to agricultural activities (Kateryna Babina et al., 2012). This research underscores the significance of monitoring and managing environmental exposure to chemical compounds, which could be applied to compounds like "6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid".
Dietary Influences on Chemical Metabolism
Another study on the effect of diet on serum albumin and hemoglobin adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in humans emphasizes the impact of dietary habits on the metabolism of chemical compounds (C. Magagnotti et al., 2000). This research could offer a framework for studying the metabolism of complex chemicals in the human body, including the substance .
Biomonitoring and Metabolite Analysis
The study on simultaneous quantification of pyrethroid metabolites in urine of non-toilet-trained children in Japan provides an example of biomonitoring approaches to assess exposure to chemical compounds. It highlights the importance of analyzing specific metabolites to understand exposure levels and potential health impacts (J. Ueyama et al., 2022). Such methodologies could be applied to research on "this compound" to elucidate its metabolism and biological effects.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential pharmacological activities. Given the diverse pharmacological activities of similar compounds , this compound could be a promising candidate for future drug design and development.
Properties
IUPAC Name |
6-cyclopropyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-10-16-14(18(22)23)9-15(11-3-4-11)19-17(16)21(20-10)12-5-7-13(24-2)8-6-12/h5-9,11H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSXTOMEEZNFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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